Cas no 59276-79-8 (1-Propanone, 3-(4-aminophenyl)-1-phenyl-)

1-Propanone, 3-(4-aminophenyl)-1-phenyl- structure
59276-79-8 structure
Product Name:1-Propanone, 3-(4-aminophenyl)-1-phenyl-
CAS No:59276-79-8
MF:C15H15NO
MW:225.285703897476
CID:339304
PubChem ID:12263037
Update Time:2025-04-19

1-Propanone, 3-(4-aminophenyl)-1-phenyl- Chemical and Physical Properties

Names and Identifiers

    • 1-Propanone, 3-(4-aminophenyl)-1-phenyl-
    • 3-(4-aminophenyl)-1-phenylpropan-1-one
    • AKOS004119317
    • 3-(4-Amino-phenyl)-1-phenyl-propan-1-one
    • DTXSID50483006
    • PRMMVGRTGBFVOY-UHFFFAOYSA-N
    • SCHEMBL8008420
    • 59276-79-8
    • Inchi: 1S/C15H15NO/c16-14-9-6-12(7-10-14)8-11-15(17)13-4-2-1-3-5-13/h1-7,9-10H,8,11,16H2
    • InChI Key: PRMMVGRTGBFVOY-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC=CC=1)CCC1C=CC(=CC=1)N

Computed Properties

  • Exact Mass: 225.11545
  • Monoisotopic Mass: 225.115364102g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 237
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 43.1Ų

Experimental Properties

  • PSA: 43.09
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